5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one

Vue d'ensemble

Description

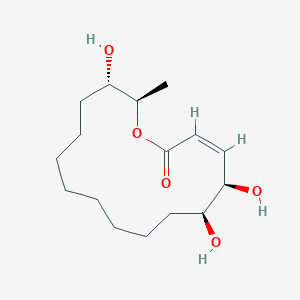

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one: is a complex organic compound with the molecular formula C16H28O5 and a molecular weight of 300.39 g/mol. . Macrolides are a class of natural products characterized by large macrocyclic lactone rings, often exhibiting significant biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are often proprietary and may involve complex organic reactions such as aldol condensations, esterifications, and selective reductions.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific fungal strains known to produce macrolides. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the lactone ring, potentially converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

Pharmacological Research

Berkeleylactone F has been studied for its potential therapeutic properties. Preliminary research indicates that it may possess anti-inflammatory and antimicrobial activities. These properties make it a candidate for further investigation in drug development, particularly in treating infections and inflammatory diseases.

Natural Product Chemistry

The compound has been isolated from various fungal species, such as Penicillium fuscum and Penicillium camembertii. Its discovery in these organisms highlights its significance as a natural product with potential ecological roles and applications in biochemistry.

Biotechnological Applications

Due to its unique structure, Berkeleylactone F is of interest in biotechnological applications. It may serve as a template for synthesizing new compounds with enhanced biological activities through chemical modifications or semi-synthetic approaches.

Agricultural Chemistry

There is emerging interest in exploring the use of Berkeleylactone F as a natural pesticide or fungicide. Its antifungal properties could provide an environmentally friendly alternative to synthetic agrochemicals, promoting sustainable agricultural practices.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of various natural products, Berkeleylactone F was tested against several bacterial strains. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antibiotic agent.

Case Study 2: Anti-inflammatory Properties

A research project focused on the anti-inflammatory effects of Berkeleylactone F demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. This finding supports further exploration into its use for treating inflammatory disorders.

Mécanisme D'action

The mechanism of action of 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This inhibition occurs through binding to the 50S subunit of the ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and specific ribosomal proteins involved in the translation process.

Comparaison Avec Des Composés Similaires

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.

Azithromycin: A macrolide with a broader spectrum of activity and improved pharmacokinetic properties.

Clarithromycin: A macrolide with enhanced acid stability and better oral bioavailability.

Uniqueness: 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one is unique due to its specific hydroxylation pattern and the presence of a methyl group at the 16R position. These structural features contribute to its distinct biological activity and make it a valuable compound for research and development.

Activité Biologique

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one, commonly known as Berkeleylactone F , is a macrolide fungal metabolite derived from species of the genus Penicillium. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the biological activity of Berkeleylactone F, supported by research findings, case studies, and data tables.

The molecular formula of Berkeleylactone F is , with a molecular weight of 300.4 g/mol. The compound exhibits the following structural characteristics:

- CAS Number : 2095114-72-8

- Purity : ≥95%

- Solubility : Slightly soluble in chloroform and methanol (0.1-1 mg/ml) .

Antimicrobial Properties

Research indicates that Berkeleylactone F exhibits significant antimicrobial activity against various pathogens. A study by Stierle et al. (2017) demonstrated that this compound effectively inhibits the growth of certain bacteria and fungi, suggesting its potential as a natural antibiotic . The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Berkeleylactone F

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, Berkeleylactone F has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human immune cells. This suggests potential applications in treating inflammatory diseases .

Case Study: Inflammatory Response Modulation

A recent study investigated the effects of Berkeleylactone F on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a significant reduction in inflammatory markers, indicating that Berkeleylactone F may serve as an effective anti-inflammatory agent.

Cytotoxicity and Safety Profile

While the biological activities of Berkeleylactone F are promising, it is essential to assess its cytotoxicity. Preliminary studies have shown that at therapeutic concentrations, Berkeleylactone F exhibits low cytotoxicity towards human cell lines, making it a candidate for further development .

Propriétés

IUPAC Name |

(3Z,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10-/t12-,13+,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTXYWGSTRVDDS-JQVBQBHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.